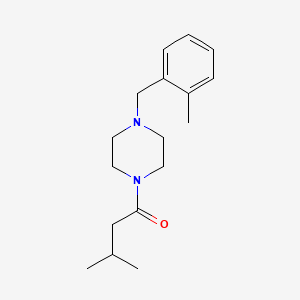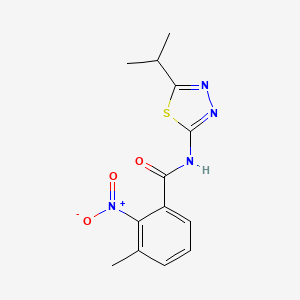
dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DHI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHI is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and receptors in the body. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to bind to the adenosine A1 receptor, a receptor that is involved in the regulation of blood flow and neurotransmitter release.
Biochemical and Physiological Effects:
dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. In vivo studies have shown that dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate reduces inflammation and oxidative stress in animal models of various diseases, including diabetes, atherosclerosis, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its stability, solubility, and low toxicity. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is stable under normal laboratory conditions and is soluble in a variety of organic solvents. Additionally, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one limitation of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively high cost compared to other pyridine derivatives, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is the development of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate derivatives with improved potency and selectivity for specific targets, such as COX-2 or HDACs. Another direction is the investigation of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to reduce oxidative stress and inflammation in the brain. Additionally, the use of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate as a building block for supramolecular materials and as a catalyst for organic reactions is an area of research that has the potential to yield significant advances in material science and catalysis.
Métodos De Síntesis
Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Mannich reaction. The Hantzsch reaction involves the condensation of two molecules of ethyl acetoacetate with one molecule of 3-hydroxybenzaldehyde and one molecule of ammonium acetate in the presence of acetic acid and ethanol. The Gewald reaction involves the condensation of ethyl cyanoacetate with 3-hydroxybenzaldehyde and elemental sulfur in the presence of potassium carbonate and dimethylformamide. The Mannich reaction involves the condensation of 3-hydroxybenzaldehyde with diethyl malonate and isopropylamine in the presence of acetic acid and ethanol. The synthesis method used depends on the desired yield and purity of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Aplicaciones Científicas De Investigación
Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In material science, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential as a dye for solar cells and as a building block for supramolecular materials. In catalysis, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated for its potential as a catalyst for various organic reactions.
Propiedades
IUPAC Name |
dimethyl 4-(3-hydroxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11(2)19-9-14(17(21)23-3)16(15(10-19)18(22)24-4)12-6-5-7-13(20)8-12/h5-11,16,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBMDZXVXMHSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)
![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5815811.png)


![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)

